molecular formula C8H5NO3 B081381 Benzo[d]oxazole-5-carboxylic acid CAS No. 15112-41-1

Benzo[d]oxazole-5-carboxylic acid

Cat. No. B081381
CAS RN: 15112-41-1
M. Wt: 163.13 g/mol
InChI Key: WJBOXEGAWJHKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]oxazole-5-carboxylic acid is a compound of interest in various fields of chemistry due to its unique structure and potential applications. This analysis focuses on the synthesis and characterization of this compound, excluding its drug use, dosage, and side effects information.

Synthesis Analysis

The synthesis of Benzo[d]oxazole derivatives involves catalyzed cyclization reactions. A notable method includes the use of ruthenium(II) porphyrin-copper chloride catalyzed cyclization, which is performed under mild conditions using benzene carboxylic acids and phenylethenes or phenylacetylenes. This process yields oxazole or oxazoline derivatives through the formation of an intermolecular C-N bond and an intramolecular C-O bond (Zhong et al., 2012).

Molecular Structure Analysis

The molecular structure of Benzo[d]oxazole derivatives can be confirmed through methods like single crystal X-ray diffraction. This technique has been used to unambiguously determine the structure of these compounds, showcasing their potential as anticancer agents (Tangellamudi et al., 2018).

Chemical Reactions and Properties

Benzo[d]oxazole and its derivatives are synthesized from carboxylic acids using various catalytic methods. Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate and para-toluenesulfonic acid under microwave irradiation offer a metal-free catalytic route for creating 2-substituted benzoxazoles from N-protected amino acids and carboxylic acids, demonstrating the versatility of these compounds in chemical synthesis (Dev et al., 2016).

Physical Properties Analysis

The physical properties of Benzo[d]oxazole derivatives, such as solubility and melting points, are crucial for their application in various chemical processes. These properties are often influenced by the specific substituents on the benzo[d]oxazole core and can be tailored through synthetic modifications to suit particular applications.

Chemical Properties Analysis

Benzo[d]oxazole derivatives exhibit a range of chemical properties, including reactivity towards different types of chemical reactions. For instance, the synthesis of 2-(benzhydrylthio)benzo[d]oxazole, an antimalarial drug, demonstrates the compound's utility in pharmaceutical synthesis, offering rapid production and high yield under specific conditions (Ramanjaneyulu et al., 2020).

Scientific Research Applications

Medicinal Chemistry

Oxazole and its derivatives, including benzoxazole, are important heterocyclic compounds with a wide spectrum of biological activities . They are often used as intermediates for the synthesis of new chemical entities in medicinal chemistry . Oxazole derivatives have been found to have various biological activities such as antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant properties.

Anticancer Research

Benzoxazole derivatives have shown potential in anticancer drug research and development . They are being studied for their low toxicity and improved activity. Various research groups have designed and developed novel compounds with benzoxazole as their backbone and checked their anticancer activity .

Antimicrobial Research

A series of pyrazole linked to oxazole-5-one moiety was synthesized and assessed for their antimicrobial potential against S. aureus, E. coli, P. aeruginosa and C. albicans . Ampicillin and streptomycin were used as reference drugs for antibacterial activity and fluconazole, ketaconazole and clotrimazole were used for antifungal activity .

Safety And Hazards

The safety information for Benzo[d]oxazole-5-carboxylic acid indicates that it is hazardous. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

1,3-benzoxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)5-1-2-7-6(3-5)9-4-12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBOXEGAWJHKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597314
Record name 1,3-Benzoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]oxazole-5-carboxylic acid

CAS RN

15112-41-1
Record name 1,3-Benzoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-amino-3-hydroxybenzoic acid (1.0 g, 6.5 mmol) and trimethyl orthoformate (2.0 mL, 18.3 mmol) is heated in an oil bath at 100° C. for 30 h. The mixture is cooled to rt and diluted with MeOH. The resulting solution is filtered through a pad of Celite, and the filtrate is concentrated in vacuo to give 1,3-benzoxazole-5-carboxylic acid as a brown solid (290 mg, 27%): 1H NMR (DMSO-d6) δ 13.0, 8.9, 8.3, 8.1, 7.9.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-amino-4-hydroxybenzoic acid (8.0 g, 1.0 eq) and 60 mL CH(OEt)3 was heated to reflux for 3 h, and then cooled to rt. The remaining CH(OEt)3 was removed under reduced pressure to give the desired product (7.8 g, 92%). 1H NMR (400 MHz, DMSO-d6) δ 13.00 (brs, 1H), 8.85 (s, 1H), 8.30 (s, 1H), 8.03 (d, J=8.8 Hz, 1H), 7.85 (d, J=8.8 Hz, 1H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[d]oxazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Benzo[d]oxazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Benzo[d]oxazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Benzo[d]oxazole-5-carboxylic acid
Reactant of Route 5
Benzo[d]oxazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Benzo[d]oxazole-5-carboxylic acid

Citations

For This Compound
10
Citations
G Jiang, X Gu, G Jiang, T Chen, W Zhan… - Sensors and Actuators B …, 2015 - Elsevier
A new mercapto-terminated binuclear Cu(II) complex, [Cu 2 Cl 2 (mtboc) 2 (C 12 H 8 N 2 ) 2 ] [mtboc =2-(methylthio)benzo[d]oxazole-5-carboxylic acid] (Cu2), was synthesized and …
Number of citations: 62 www.sciencedirect.com
SK Gorla, M Kavitha, M Zhang, JEW Chin… - Journal of medicinal …, 2013 - ACS Publications
Cryptosporidium parvum is an enteric protozoan parasite that has emerged as a major cause of diarrhea, malnutrition, and gastroenteritis and poses a potential bioterrorism threat. C. …
Number of citations: 85 pubs.acs.org
M Sun, X Zhang, H Hao, W Li, C Lu - Journal of Natural Products, 2015 - ACS Publications
Seven new benzoxazole derivatives, nocarbenzoxazoles A–G (1–7), were isolated from the halophilic strain Nocardiopsis lucentensis DSM 44048. Their structures were elucidated on …
Number of citations: 47 pubs.acs.org
SH Watterson, Z Xiao, DS Dodd… - Journal of medicinal …, 2010 - ACS Publications
Leukocyte function-associated antigen-1 (LFA-1), also known as CD11a/CD18 or α L β 2 , belongs to the β 2 integrin subfamily and is constitutively expressed on all leukocytes. The …
Number of citations: 46 pubs.acs.org
BJ Kim, JA Kim, YK Kim, SY Choi… - Bulletin of the Korean …, 2010 - researchgate.net
Malassezia is a pathogenic fungus that causes skin diseases, such as tinea versicolor, atopic dermatitis and fatal sepsis. We report the synthesis of a series of benzoxazole amides and …
Number of citations: 35 www.researchgate.net
T Seedorf - 2023 - repo.uni-hannover.de
The oligopeptides cystobactamid and Myxovalargin A are natural products produced by myxobacteria. Both secondary metabolites exhibit high antibacterial activity and are currently in …
Number of citations: 0 www.repo.uni-hannover.de
Y Li, Y Gu, BO Zheng, L Luo, C Li, X Yan, T Zhang… - Talanta, 2017 - Elsevier
A polymerized film of copper-2-amino-5-mercapto-1,3,4-thiadiazole (Cu(II)-AMT) complex (poly(Cu-AMT)) was successfully achieved via a simple and low-cost electrochemical …
Number of citations: 83 www.sciencedirect.com
AAG Nunes - 2019 - search.proquest.com
Human neutrophil elastase (HNE) is a serine protease characterized by a serine residue in the active site. This enzyme is involved in the degradation of matrix proteins playing an …
Number of citations: 2 search.proquest.com
BGP GP - Development of Potent, Small Molecule Inhibitors of …, 2020 - escholarship.org
Experimental Procedures Supporting Chapter 3 Page 124 104 Experimental Procedures Supporting Chapter 3 A. Materials and Methods All reactions were carried out using oven–or …
Number of citations: 2 escholarship.org
T Seedorf
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.